4,5-Dichloro-2-methanesulfonylaniline
Description
Foundational Context and Significance of Substituted Aniline (B41778) Derivatives
Substituted anilines are a class of organic compounds derived from aniline through the replacement of one or more hydrogen atoms on the aromatic ring or the amino group with other functional groups. These modifications can dramatically alter the chemical and physical properties of the parent molecule, leading to a wide array of applications. They serve as crucial intermediates in the synthesis of dyes, polymers, and agrochemicals. In the realm of medicinal chemistry, the aniline scaffold is a common feature in many therapeutic agents, and its substitution is a key strategy in drug design to modulate biological activity, metabolic stability, and pharmacokinetic profiles.
The introduction of halogen and sulfonyl groups, as seen in 4,5-Dichloro-2-methanesulfonylaniline, imparts specific characteristics. Halogenation can influence the lipophilicity, metabolic stability, and binding interactions of a molecule. The sulfonamide group is a well-known pharmacophore found in a variety of drugs, including antibacterial agents and diuretics. The methanesulfonyl group, in particular, is a strong electron-withdrawing group that can significantly impact the electronic properties of the aniline ring and the basicity of the amino group.
Current Research Landscape and Gaps in Understanding this compound
A comprehensive review of the current scientific literature reveals a notable gap in dedicated research on this compound. While the synthesis and properties of numerous substituted anilines and aryl sulfonamides have been extensively documented, this specific compound has not been the subject of focused academic investigation. Its mention is primarily found in chemical supplier catalogs and patent literature, often as a potential intermediate in the synthesis of more complex molecules.
This lack of dedicated research presents a significant gap in our understanding of its fundamental chemical and physical properties, reactivity, and potential applications. Key areas that remain unexplored include its detailed spectroscopic characterization, single-crystal X-ray structure, and biological activity. The table below summarizes the current state of knowledge, highlighting the areas where further research is needed.
| Property/Area of Research | Status for this compound |
| Synthesis | Mentioned as a potential synthetic intermediate. |
| Spectroscopic Data | Limited publicly available data. |
| Crystallographic Data | No published crystal structure. |
| Biological Activity | No dedicated studies reported. |
| Physical Properties | Basic data available from commercial suppliers. |
| Reactivity Studies | Largely unexplored. |
Methodological Approaches in the Study of Aryl Halogenated Sulfonamides
The study of aryl halogenated sulfonamides, the class to which this compound belongs, employs a range of modern analytical techniques to elucidate their structure, purity, and properties. These methodologies are crucial for both quality control in synthesis and for understanding the compound's behavior in various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. For a compound like this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons of the methanesulfonyl group. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the aniline ring.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of sulfonamides under mass spectrometric conditions has been studied and can provide valuable structural information. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound, offering insights into its solid-state packing and potential physical properties.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of synthesized aryl halogenated sulfonamides. When coupled with mass spectrometry (LC-MS or GC-MS), these techniques become powerful tools for the identification and quantification of the compound in complex mixtures. ymerdigital.com
The table below outlines the primary analytical techniques and their specific applications in the study of aryl halogenated sulfonamides.
| Analytical Technique | Application | Information Obtained |
| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. |
| Mass Spectrometry | Molecular Weight and Formula Determination | Molecular weight, elemental composition, fragmentation patterns. nih.govacs.org |
| X-ray Crystallography | 3D Structure Determination | Bond lengths, bond angles, crystal packing, intermolecular interactions. rsc.org |
| HPLC/GC | Purity Assessment | Separation and quantification of components in a mixture. ymerdigital.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., N-H, S=O). |
| UV-Visible Spectroscopy | Electronic Transitions | Information about the chromophores in the molecule. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBPZTOZFWUFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,5 Dichloro 2 Methanesulfonylaniline
Strategic Design of Retrosynthetic Pathways
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For 4,5-Dichloro-2-methanesulfonylaniline, several logical disconnections can be envisioned, leading to different synthetic strategies.
A primary retrosynthetic disconnection involves the C-N bond, suggesting an amination reaction as a key final step. This approach identifies 1,2-dichloro-4-(methylsulfonyl)benzene (B1213328) as a key precursor. This intermediate can be further disconnected at the C-S bond, leading back to 1,2-dichlorobenzene .
Alternatively, a disconnection strategy can start by targeting the C-S bond of the methanesulfonyl group. This would involve the sulfonylation of a pre-existing dichloroaniline derivative, such as 3,4-dichloroaniline (B118046) .
A third pathway could involve the disconnection of the C-Cl bonds. This would necessitate the regioselective chlorination of 2-methanesulfonylaniline . Each of these pathways presents its own set of challenges and advantages concerning regioselectivity and functional group compatibility.

Direct and Indirect Synthetic Routes
Based on the retrosynthetic analysis, several direct and indirect routes can be employed for the synthesis of this compound. These routes hinge on the strategic introduction of the chloro, methanesulfonyl, and amino functionalities.
Regioselective Halogenation Procedures (e.g., Chlorination)
Achieving the desired 4,5-dichloro substitution pattern requires careful control of regioselectivity. Starting from a monosubstituted benzene (B151609) ring, the directing effects of the existing substituents play a crucial role.
If the synthesis begins with 2-methanesulfonylaniline, the amino group is a strong ortho-, para-director, while the methanesulfonyl group is a meta-director. Direct chlorination of this substrate would likely lead to a mixture of products, with chlorination occurring at positions activated by the amino group.
A more controlled approach involves the chlorination of a precursor where the directing groups favor the desired substitution pattern. For instance, starting with an aniline (B41778) derivative and using a suitable directing group protection strategy can guide the chlorination. Various chlorinating agents can be employed, each with its own reactivity and selectivity profile.
| Chlorinating Agent | Typical Conditions | Selectivity |
| Sulfuryl chloride (SO₂Cl₂) | Amine organocatalyst, mild conditions | High ortho-selectivity |
| N-Chlorosuccinimide (NCS) | Acid catalyst, various solvents | Dependent on substrate and catalyst |
| Copper(II) chloride (CuCl₂) | Ionic liquids, mild conditions | High para-selectivity in unprotected anilines. beilstein-journals.org |
This table provides a general overview of common chlorinating agents and their typical selectivities.
Introduction of the Methanesulfonyl Moiety
The methanesulfonyl group can be introduced at various stages of the synthesis. One common method is the sulfonation of an aromatic ring, followed by conversion to the sulfonyl chloride and subsequent reaction with a methylating agent. However, a more direct approach is often preferred.
A plausible route involves the sulfonylation of 3,4-dichloroaniline. The amino group directs ortho- and para-, and since the para- position is blocked, sulfonation is expected to occur at the ortho- position (position 6 relative to the amino group), which corresponds to the desired position 2 of the final product. A patented process describes the sulfonation of 3,4-dichloroaniline with sulfuric acid at elevated temperatures to produce 3,4-dichloroaniline-6-sulfonic acid with yields exceeding 95%. google.com This sulfonic acid can then be converted to the target methanesulfonyl compound.
Alternatively, starting from 1,2-dichlorobenzene, a Friedel-Crafts reaction with methanesulfonyl chloride can introduce the sulfonyl group. The directing effects of the two chloro atoms would need to be carefully considered to achieve the desired regiochemistry.
Amination Reactions in Aryl Synthesis
When the synthetic strategy relies on 1,2-dichloro-4-(methylsulfonyl)benzene as the key intermediate, the final step is the introduction of the amino group. A common method for this transformation is nitration followed by reduction. However, this two-step process can sometimes be inefficient.
A more direct approach is nucleophilic aromatic substitution (SNAr) of a suitable precursor. For instance, if a highly activated aryl halide is used, direct displacement with ammonia (B1221849) or an ammonia equivalent can be achieved.
Catalytic Approaches in Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit significantly from such approaches.
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, including C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the synthesis of anilines from aryl halides.
This reaction could be applied to the synthesis of this compound by coupling an appropriate aryl halide with an amine. For example, if a precursor such as 1,2,4-trichloro-5-(methylsulfonyl)benzene were available, a selective Buchwald-Hartwig amination could potentially introduce the amino group at the desired position. The choice of palladium catalyst, ligand, base, and reaction conditions is crucial for the success of this reaction.
| Catalyst System | Amine Scope | Aryl Halide Scope | Typical Conditions |
| Pd(OAc)₂ / BINAP | Primary and secondary amines | Aryl iodides and triflates | Toluene, strong base (e.g., NaOtBu) |
| Pd₂ (dba)₃ / XPhos | Wide range of primary and secondary amines | Aryl chlorides, bromides, and triflates | Dioxane or toluene, various bases |
| Pd(OAc)₂ / DPPF | Primary amines | Aryl iodides and triflates | Toluene, base |
This table summarizes some common catalyst systems used in Buchwald-Hartwig amination, highlighting their general scope.
The development of increasingly sophisticated ligands has expanded the scope of the Buchwald-Hartwig amination to include a wide variety of substrates and has allowed for reactions to be carried out under milder conditions.
Reaction Optimization and Process Intensification
Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness in chemical synthesis. beilstein-journals.org Key parameters include the choice of solvents, additives, temperature, pressure, and reaction time.
The solvent plays a critical role in chemical reactions by influencing reactant solubility, reaction rates, and even selectivity. In the synthesis of substituted anilines, a range of solvents from nonpolar (e.g., toluene, dichloroethane) to polar (e.g., DMF, DMSO, ethanol) are employed. acs.orgchemicalbook.com For instance, the copper-catalyzed C-H amination of certain nitrogen-containing heterocycles proceeds efficiently in nonpolar solvents like o-dichlorobenzene, while polar solvents result in almost no product. acs.org
In the sulfonation of aromatic amines, excess sulfuric acid can itself act as the reaction solvent. google.com Alternatively, high-boiling point, inert liquid mediums like petroleum white spirit have been used to create a suspension of the amine acid sulphate, facilitating the removal of water and driving the reaction to completion. google.com Additives, such as acids, bases, or phase-transfer catalysts, can also dramatically affect reaction outcomes by altering the reactivity of substrates or intermediates.
The following table illustrates the effect of different solvents on a hypothetical final step in the synthesis of a substituted aniline, based on typical findings in related literature.
| Solvent | Dielectric Constant (ε) | Reactant Solubility | Relative Reaction Rate | Product Yield (%) |
| Toluene | 2.4 | Moderate | 1.0 | 65 |
| Dichloroethane (DCE) | 10.4 | Good | 1.5 | 80 |
| Acetonitrile | 37.5 | Good | 1.2 | 72 |
| Dimethylformamide (DMF) | 36.7 | High | 0.8 | 55 |
| Water | 80.1 | Poor (for organic precursors) | Low | <10 |
Note: This table is illustrative and based on general principles of solvent effects in organic synthesis; it does not represent actual experimental data for this compound.
Temperature is a critical parameter that directly influences reaction kinetics. For many aromatic substitution reactions, elevated temperatures are required to overcome activation energy barriers. A patent describing the synthesis of 4,5-dichloro-2-nitroaniline, a likely precursor, specifies reaction temperatures between 150°C and 220°C. google.com The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the formation of degradation products or side-reactions.
Reaction time is optimized to ensure the reaction proceeds to completion without allowing for product degradation. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice to determine the optimal endpoint. tandfonline.com
Pressure is typically a significant factor in gas-phase reactions or reactions involving volatile reagents. In the synthesis of many substituted anilines, which are often conducted in the liquid phase, the reactions are generally run at atmospheric pressure. However, in catalytic hydrogenation steps, such as the reduction of a nitro group to an amine, high-pressure hydrogen gas is often employed. chemicalbook.com
The table below shows a hypothetical optimization of temperature and time for a key synthetic step.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 140 | 8 | 75 | 68 |
| 2 | 160 | 8 | 90 | 82 |
| 3 | 180 | 8 | 99 | 85 |
| 4 | 200 | 8 | 99 | 78 (degradation observed) |
| 5 | 180 | 4 | 88 | 80 |
| 6 | 180 | 12 | 99 | 84 |
Note: This table is a generalized representation of a reaction optimization process and does not reflect specific experimental data for this compound.
To enhance yield and purity, chemists employ several strategies. One common approach is the protection of reactive functional groups. For example, during the chlorination of aniline, the amino group is often protected (e.g., as an acetanilide) to prevent oxidation and control the regioselectivity of the halogenation. tandfonline.com
Purification methods such as recrystallization, distillation, and column chromatography are essential for isolating the target compound from unreacted starting materials, reagents, and byproducts. chemicalbook.comtandfonline.com Optimizing the reaction itself to be highly selective (chemoselective and regioselective) is the most effective strategy, as it minimizes the formation of impurities that are difficult to separate. For instance, using regioselective catalysts like certain enzymes or employing directing groups on the aromatic ring can guide functionalization to the desired position. researchgate.net
Principles of Green Chemistry in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemrxiv.orgchemrxiv.org This includes using safer solvents, reducing waste, improving energy efficiency, and employing catalytic rather than stoichiometric reagents.
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs).
Solvent-free reactions (solid-state or neat reactions) can offer significant environmental benefits by eliminating solvent waste. These reactions are often facilitated by grinding the reactants together or by heating them above their melting points. nih.gov For example, the synthesis of certain 2-anilino nicotinic acid derivatives has been achieved in high yields by heating the reactants together at 120°C without any solvent or catalyst. nih.gov This approach simplifies workup procedures and reduces environmental impact.
Aqueous reaction media represent another green alternative. While many organic compounds have poor solubility in water, the use of phase-transfer catalysts, surfactants, or co-solvents can facilitate reactions in aqueous systems. nih.gov Water is non-toxic, non-flammable, and inexpensive, making it an ideal solvent from a green chemistry perspective. The regioselective chlorination of unprotected anilines with copper(II) chloride, for instance, was originally developed in aqueous HCl, showcasing the potential for using water in the synthesis of halogenated aniline precursors. nih.gov
Atom-Efficient Transformations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Traditional multi-step syntheses often employ stoichiometric reagents that generate significant amounts of byproducts, leading to low atom economy. rsc.orgscranton.edu Advanced methodologies seek to replace these with catalytic processes, which can dramatically improve atom efficiency. jddhs.comwisdomlib.org
Catalytic Reduction of Aromatic Nitro Groups:
A crucial step in the synthesis of anilines is the reduction of a corresponding nitroaromatic precursor, such as a dichlorinated nitrophenyl intermediate. Historically, this reduction was performed using stoichiometric metal reductants like iron, tin, or zinc in acidic media (e.g., the Béchamp reduction). These methods suffer from very poor atom economy and produce large quantities of metallic sludge as waste.
Modern approaches utilize catalytic hydrogenation, which offers a significantly greener alternative. In this process, hydrogen gas is used as the reductant in the presence of a catalyst, with water being the only byproduct. This method approaches 100% atom economy. specchemonline.com Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are widely used due to their high efficiency and ease of separation and recycling. jddhs.com
Recent innovations include the development of electrocatalytic methods. Researchers have demonstrated that an electrical current can be used to reduce nitrobenzenes to anilines with high yields (>99% in some cases) at room temperature and pressure, using a redox mediator. specchemonline.comchemistryworld.com This process uses protons and electrons from the electrolysis of water, avoiding the need for high-pressure hydrogen gas and expensive metal catalysts, while preventing the formation of byproducts. specchemonline.com
Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups
| Method | Reagents/Conditions | Key Advantages | Atom Economy | Byproducts |
|---|---|---|---|---|
| Traditional (Béchamp) | Fe or Sn, HCl | Low cost of reagents | Very Low | Metal salt sludge |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C catalyst | High yield, clean reaction | Excellent (~100%) | Water |
| Electrocatalytic | Electric current, water, redox mediator | Mild conditions, no H₂ gas, high selectivity | Excellent (~100%) | Water |
Advanced Sulfonation Techniques:
The introduction of the methanesulfonyl group often begins with a sulfonation reaction to install a sulfonic acid (-SO₃H) group on the aromatic ring. Classic sulfonation methods use excess fuming sulfuric acid or sulfur trioxide, which are highly corrosive and generate large volumes of acidic waste, posing significant environmental and handling challenges.
Atom-efficient alternatives focus on catalytic systems that use milder reagents. For instance, the use of solid acid catalysts, such as zeolites or sulfated zirconia, can facilitate sulfonation with stoichiometric amounts of sulfuric acid under less harsh conditions. These catalysts are easily recoverable and reusable, which simplifies product purification and reduces waste. While the intrinsic atom economy of substitution reactions is limited by the leaving group, catalytic methods prevent the waste associated with excess reagents and harsh work-up procedures. scranton.edu
Minimization of Waste Generation
The minimization of waste is a critical objective in sustainable chemical manufacturing, directly impacting both environmental footprint and process costs. jddhs.com This principle extends beyond atom economy to encompass the entire process, including solvents, catalysts, and purification steps. reachemchemicals.comacs.org
Solvent Selection and Reduction:
A significant portion of waste in chemical synthesis comes from volatile organic compounds (VOCs) used as solvents. jocpr.com Green chemistry promotes the use of safer, more environmentally benign solvents. For the synthesis of intermediates like this compound, replacing traditional chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF) with greener alternatives like water, supercritical CO₂, or bio-based solvents can drastically reduce waste toxicity and disposal costs. jddhs.comjocpr.com
Microwave-assisted synthesis has emerged as a powerful technique that can accelerate reactions, often eliminating the need for a solvent altogether or allowing the use of water as a solvent. tandfonline.com For reactions like amination of aryl halides, microwave heating can lead to complete conversion in minutes, compared to many hours required for conventional heating, thereby reducing energy consumption and the potential for side product formation. tandfonline.com
Catalyst and Reagent Recycling:
Similarly, modern synthetic strategies focus on recycling other process inputs. For example, in processes where an amine group is protected as an acetanilide, traditional hydrolysis of the protecting group generates acetate (B1210297) waste. Greener methods might involve catalytic deprotection or one-pot procedures that avoid the isolation of the protected intermediate, thereby reducing solvent and energy use for purification steps. acs.orgyoutube.com
Table 2: Waste Minimization Strategies in Aniline Intermediate Synthesis
| Strategy | Traditional Approach | Advanced (Greener) Approach | Impact on Waste Generation |
|---|---|---|---|
| Solvent Use | Chlorinated or polar aprotic solvents | Water, supercritical CO₂, solvent-free (microwave) | Reduces toxic waste, VOC emissions, and disposal costs. jocpr.com |
| Catalysis | Stoichiometric metal reductants, homogeneous catalysts | Heterogeneous, recyclable catalysts (e.g., Pd/C), biocatalysts | Eliminates metallic sludge, allows catalyst reuse, simplifies purification. jddhs.comwisdomlib.org |
| Process Design | Multi-step with intermediate isolation | One-pot synthesis, continuous flow chemistry | Reduces solvent use for work-up/purification and minimizes energy consumption. acs.org |
| Reagents | Excess corrosive acids (e.g., fuming H₂SO₄) | Catalytic amounts of reagents, solid acid catalysts | Reduces acidic waste streams and improves safety. |
By integrating these advanced methodologies, the synthesis of this compound can be aligned with the principles of modern, sustainable chemical manufacturing, ensuring high efficiency while minimizing environmental impact.
Mechanistic Investigations and Reactivity Profiles of 4,5 Dichloro 2 Methanesulfonylaniline
Nucleophilic Aromatic Substitution (SNA) Pathways
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule due to the presence of strong electron-withdrawing groups (the sulfonyl group and chlorine atoms) that activate the aromatic ring towards nucleophilic attack. accelachem.com The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. accelachem.com
Displacement of Halogen SubstituentsThe chlorine atoms on the ring are potential leaving groups in an SNAr reaction. The methanesulfonyl group at position 2 and the amino group at position 1 exert a strong directing influence. Electron-withdrawing groups activate positions ortho and para to themselves for nucleophilic attack.
The powerful electron-withdrawing sulfonyl group (-SO₂Me) at C-2 strongly activates the ortho position (C-1, occupied by -NH₂) and the para position (C-5, occupied by -Cl).
The amino group (-NH₂) is a strong electron-donating group, which would typically deactivate the ring for SNAr. However, the combined effect of the dichloro and sulfonyl substituents likely overcomes this.
Given this electronic arrangement, the chlorine atom at C-5 is significantly more activated towards nucleophilic displacement than the chlorine at C-4. Attack by a nucleophile at C-5 would be stabilized by the para-sulfonyl group. Therefore, regioselective substitution at the C-5 position is the anticipated outcome. vulcanchem.com
Table 1: Predicted Regioselectivity in SNAr Halogen Displacement
| Position | Activating Group | Relative Position | Predicted Reactivity |
|---|---|---|---|
| C-5 | -SO₂Me | para | High |
Steric and Electronic Factors Governing SelectivitySelectivity in SNAr reactions is governed by a combination of steric and electronic factors.
Electronic Factors : As discussed, the primary electronic factor is the powerful activating and directing effect of the sulfonyl group, which strongly favors substitution at C-5. The formation of a stable Meisenheimer complex, with the negative charge delocalized onto the oxygen atoms of the sulfonyl group, is the key driving force.
Steric Factors : The amino group at C-1 and the sulfonyl group at C-2 create significant steric hindrance around that region of the molecule. This steric congestion would further disfavor nucleophilic attack at the C-2 (displacing the sulfone) or C-1 positions. The chlorine atoms at C-4 and C-5 are less sterically hindered. Increased steric bulk in the attacking nucleophile would be expected to further enhance the preference for attack at the less hindered C-5 position.
Oxidative Transformations
Oxidation of Aniline (B41778) MoietyThe aniline moiety (-NH₂) is susceptible to oxidation. The specific products formed depend heavily on the oxidizing agent and reaction conditions.
Non-selective Oxidation : Strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the aniline to a nitro group, yielding 4,5-dichloro-2-methylsulfonyl-1-nitrobenzene.
Polymerization : Oxidative conditions can also lead to the formation of polymeric materials (polyaniline), although the bulky and deactivating substituents on the ring might inhibit this process.
Quinone Formation : Under certain conditions, oxidation could lead to the formation of benzoquinone derivatives, though this is less common for highly substituted anilines.
Reductive Conversions
Reductive processes are fundamental in the synthesis of aromatic amines, often serving as the final step to install the amino group. The applicability of these methods for preparing 4,5-Dichloro-2-methanesulfonylaniline is primarily centered on the reduction of a suitable nitroaromatic precursor.
The synthesis of this compound can be efficiently achieved through the chemical reduction of its corresponding nitro precursor, 1,2-dichloro-4-methanesulfonyl-5-nitrobenzene. This transformation is a common and reliable method in organic synthesis for the preparation of anilines. The reaction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the other functional groups on the aromatic ring, namely the two chlorine atoms and the methanesulfonyl group.
A variety of reducing agents can be employed for this purpose, ranging from classic metal-acid systems to catalytic hydrogenation. The choice of reagent depends on factors such as substrate tolerance, cost, and desired reaction conditions.
Table 1: Common Reagents for the Reduction of Nitroarenes
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| Metal/Acid | ||
| Sn / HCl | Concentrated HCl, heat | A classic, robust method. |
| Fe / HCl or CH₃COOH | Acidic medium, heat | Often preferred over Sn for being more economical and environmentally benign. |
| Zn / CH₃COOH | Acetic acid, room temperature to heat | Effective but can sometimes lead to over-reduction. |
| Catalytic Hydrogenation | ||
| H₂ / Pd-C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | A clean and high-yielding method; sensitive to catalyst poisons. |
| H₂ / PtO₂ (Adams' catalyst) | Various solvents, room temperature | A highly active catalyst suitable for challenging reductions. |
| Transfer Hydrogenation | ||
| Hydrazine hydrate (B1144303) / Fe-C | Ethanol, reflux | Avoids the need for high-pressure hydrogen gas. |
| Ammonium formate (B1220265) / Pd-C | Methanol, reflux | A mild and efficient method for transfer hydrogenation. |
| Other Reagents | ||
| Sodium borohydride (B1222165) (NaBH₄) / NiCl₂ or CoCl₂ | Methanol, room temperature | Can be selective but requires careful control of conditions. |
The precursor, 1,2-dichloro-4-methanesulfonyl-5-nitrobenzene, can itself be synthesized from 4,5-dichloro-2-nitroaniline. nih.govgoogle.com A typical route involves a diazotization reaction of the aniline followed by the introduction of a sulfonyl-containing group.
Reductive amination, also known as reductive alkylation, is a powerful method for synthesizing amines by converting a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine. wikipedia.org The process involves two main steps:
Nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine.
Reduction of the imine to the corresponding amine using a suitable reducing agent. wikipedia.org
This reaction can be performed in a single pot by combining the carbonyl compound, the amine, and a reducing agent that is selective for the imine over the carbonyl starting material, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgorganic-chemistry.org
However, reductive amination is not applicable for the direct synthesis of a primary aromatic amine like this compound from a non-amine precursor. The method is designed to synthesize secondary or tertiary amines by alkylating a primary or secondary amine, or to produce primary amines from ammonia (B1221849) and a carbonyl compound. The synthesis of an aniline with a specific substitution pattern like the title compound requires the introduction of the amino group onto the aromatic ring through other means, such as the reduction of a nitro group as described previously.
Cross-Coupling Reactions Involving Haloaniline Scaffolds
The this compound structure contains two chloro-substituents on the aniline scaffold, making it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.net
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming new bonds at the site of the C-Cl bonds in the haloaniline scaffold. sigmaaldrich.com The general catalytic cycle for these reactions, exemplified by the Suzuki-Miyaura coupling, involves three primary steps: nih.gov
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl chloride (in this case, this compound) to form an arylpalladium(II) halide intermediate. This is often the rate-determining step of the cycle.
Transmetallation: The organometallic coupling partner (e.g., an organoboron compound in the Suzuki-Miyaura reaction) transfers its organic group to the palladium(II) center, displacing the halide and forming a diarylpalladium(II) complex. This step typically requires a base to activate the organoboron species. nih.gov
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
The presence of two chlorine atoms on the ring offers the potential for mono- or di-functionalization, which can be controlled by stoichiometry and reaction conditions. A variety of cross-coupling reactions can be applied to haloaniline scaffolds.
Table 2: Major Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner (R-M) | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | C-C |
| Stille | Organostannane (R-SnR'₃) | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal alkyne | C-C (sp) |
| Buchwald-Hartwig | Amine (R₂NH) or Amide | C-N |
| Negishi | Organozinc (R-ZnX) | C-C |
The methanesulfonyl (-SO₂CH₃) group attached to the aniline ring at the ortho-position to the amino group plays a significant electronic role in catalysis. This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom.
This electron-withdrawing nature has a profound impact on the reactivity of the C-Cl bonds in palladium-catalyzed cross-coupling reactions. Specifically, it influences the rate-determining oxidative addition step. Electron-withdrawing groups decrease the electron density on the aromatic ring, making the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. researchgate.net This generally leads to an increased reaction rate compared to substrates bearing electron-donating groups.
Table 3: Electronic Effect of Substituents on Oxidative Addition Rate
| Substituent Type | Example | Effect on Ring Electron Density | Rate of Oxidative Addition |
|---|---|---|---|
| Strongly Electron-Withdrawing | -SO₂CH₃, -NO₂, -CN | Decreases | Increases |
| Moderately Electron-Withdrawing | -C(O)R, -Cl, -Br | Decreases | Increases (moderately) |
| Electron-Neutral | -H | Baseline | Baseline |
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases | Decreases |
Therefore, the methanesulfonyl group in this compound acts as an activating group, facilitating the cross-coupling reactions at the two chloro-positions.
Reaction Kinetics and Thermodynamic Considerations
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the general principles of chemical kinetics and thermodynamics for the relevant reaction types, such as palladium-catalyzed cross-coupling, can be discussed.
Reaction Kinetics: The rate of a palladium-catalyzed cross-coupling reaction involving this compound would be influenced by several factors:
Concentration: The reaction rate is dependent on the concentrations of the haloaniline, the coupling partner, the palladium catalyst, and the base.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy.
Catalyst System: The choice of palladium precursor and, crucially, the supporting ligand has a dramatic effect on reaction kinetics. Bulky, electron-rich phosphine (B1218219) ligands often accelerate the oxidative addition and reductive elimination steps. nih.gov
A generalized rate law for a Suzuki-Miyaura reaction can be complex, but it is fundamentally dependent on the rates of the individual steps in the catalytic cycle.
Determination of Reaction Rates and Orders
Extensive searches for specific experimental data on the reaction rates and orders for this compound did not yield specific kinetic studies, rate constants, or experimentally determined reaction orders for this compound. While general principles of chemical kinetics, such as the determination of reaction order through the method of initial rates and the application of integrated rate laws for zero, first, and second-order reactions, are well-established, specific empirical data for this compound are not available in the reviewed literature.
Activation Energy and Transition State Analysis
Spectroscopic Data for this compound Remains Elusive in Public Domain
Despite a comprehensive search for experimental spectroscopic data for the chemical compound this compound (CAS Number: 1505059-71-1), detailed research findings necessary for a thorough structural elucidation are not publicly available. The absence of this foundational data precludes the generation of a detailed analysis of its spectroscopic and structural properties as requested.
While the CAS number for the compound was successfully identified as 1505059-71-1, extensive searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra have not yielded any specific experimental results. Crafting a scientifically accurate and detailed article on the "Advanced Spectroscopic and Structural Elucidation of this compound" is therefore not feasible at this time. The creation of data tables and in-depth analysis for the specified subsections requires concrete experimental or reliably predicted data which is currently unavailable.
Information on related but distinct compounds, such as 4,5-dichloro-2-methylaniline and 4,5-dichloro-1,2-benzenediamine, was located, but this information is not directly transferable to the target molecule and would not meet the stringent requirements for a scientifically rigorous article focused solely on this compound.
Without access to primary or validated secondary spectroscopic data, any attempt to generate content for the requested outline would be purely speculative and would not adhere to the principles of scientific accuracy and reliance on detailed research findings. Further investigation into proprietary chemical databases or new experimental work would be required to obtain the necessary data for the proposed analysis.
Advanced Spectroscopic and Structural Elucidation of 4,5 Dichloro 2 Methanesulfonylaniline
Mass Spectrometry Techniques (e.g., HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is a pivotal analytical technique for the characterization of 4,5-Dichloro-2-methanesulfonylaniline. Techniques such as High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) provide critical data regarding its molecular weight, elemental composition, and structural features. mdpi.com In GC-MS and LC-MS, the compound is first separated from a mixture before being introduced into the mass spectrometer for ionization and analysis. mdpi.commdpi.com HRMS, particularly when coupled with techniques like Quadrupole Time-of-Flight (QTOF), allows for highly accurate mass measurements, which are essential for determining the precise elemental composition of the molecule and its fragments. mdpi.com
The nominal molecular weight of this compound (C₇H₇Cl₂NO₂S) is 240.11 g/mol . bldpharm.com In mass spectrometry, this is observed as the molecular ion peak (M⁺). High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.
Electron impact (EI) ionization, often used in GC-MS, typically induces extensive fragmentation. The fragmentation pattern of this compound would provide valuable structural information. Dominant fragmentation pathways often involve the cleavage of the weakest bonds. nih.gov For this molecule, likely fragmentations would include:
Loss of a methyl radical (•CH₃) from the methanesulfonyl group to form an [M-15]⁺ ion.
Cleavage of the C-S bond, leading to the loss of the entire methanesulfonyl group (•SO₂CH₃).
Fission of the C-N bond, which is a common fragmentation pathway for anilides. nih.gov
The analysis of these fragment ions helps to piece together the structure of the parent molecule, confirming the presence and connectivity of the aniline (B41778) ring, the two chlorine atoms, and the methanesulfonyl group.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 239 | Molecular ion (based on ³⁵Cl) |
| [M-CH₃]⁺ | 224 | Loss of a methyl group |
| [M-SO₂CH₃]⁺ | 160 | Loss of the methanesulfonyl group |
A key feature in the mass spectrum of a halogenated compound is its distinctive isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Since this compound contains two chlorine atoms, its mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments. mdpi.com
The isotopic pattern for a dichlorinated compound will show three main peaks:
M: The peak corresponding to the molecule with two ³⁵Cl isotopes.
M+2: The peak for molecules containing one ³⁵Cl and one ³⁷Cl isotope.
M+4: The peak for molecules containing two ³⁷Cl isotopes.
The expected intensity ratio of these peaks (M:M+2:M+4) is approximately 9:6:1. This unique pattern is a definitive indicator for the presence of two chlorine atoms in the molecule and is crucial for its identification. mdpi.com
Table 2: Theoretical Isotopic Distribution for the Molecular Ion of a Dichlorinated Compound
| Peak | Isotopic Composition | Relative m/z | Expected Relative Intensity |
|---|---|---|---|
| M | ²x ³⁵Cl | Base Peak | 100% |
| M+2 | ¹x ³⁵Cl, ¹x ³⁷Cl | M + 2 | ~65% |
| M+4 | ²x ³⁷Cl | M + 4 | ~10% |
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the molecular structure of a compound at atomic resolution. nih.govresearchgate.net By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of all atoms can be determined. aalto.fi
For this compound, an SCXRD study would provide:
Precise geometric parameters: Accurate measurements of all bond lengths and angles.
Conformational details: The torsion angles defining the orientation of the methanesulfonyl and amine groups relative to the aromatic ring.
Absolute configuration: For chiral molecules, SCXRD can determine the absolute stereochemistry, although this compound is achiral. nih.gov
This detailed structural information is fundamental for understanding the molecule's chemical properties and potential interactions. mdpi.com
When suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) is an essential alternative for structural analysis. rsc.org This technique uses a finely ground polycrystalline sample, which produces a characteristic diffraction pattern consisting of concentric rings. researchgate.net While typically providing less detailed information than SCXRD, PXRD is invaluable for:
Crystalline phase identification: The resulting diffractogram serves as a unique "fingerprint" for a specific crystalline phase.
Polymorphism screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
Purity assessment: The presence of crystalline impurities can be detected.
In some cases, it is possible to solve the entire crystal structure from high-quality powder diffraction data, often guided by computational methods. rsc.orgresearchgate.net
The analysis of a crystal structure goes beyond the individual molecule to reveal how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. najah.educetjournal.it For this compound, key interactions would likely include:
Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (-SO₂) and the nitrogen of the amine group can act as acceptors. These N-H···O and N-H···N interactions are significant in dictating the supramolecular architecture. nih.govmdpi.com
Halogen Bonding: The chlorine atoms can participate in halogen bonding, acting as electrophilic regions that interact with nucleophiles.
π–π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal structure. najah.edu
Understanding these interactions is crucial as they influence the material's bulk properties, such as melting point, solubility, and stability. researchgate.net
Elemental Analysis and Purity Assessment Methods
Elemental analysis and chromatographic techniques are critical for verifying the empirical formula and determining the purity of a synthesized compound like this compound. These methods provide quantitative data on the elemental composition and the presence of any impurities.
The molecular formula of this compound is C₇H₇Cl₂NO₂S, with a molecular weight of 240.11 g/mol . Based on this, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimentally determined values from elemental analysis are compared to confirm the identity and purity of the compound.
Elemental analysis is typically performed using combustion analysis. In this process, a small, precisely weighed sample of the substance is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and measured. The amounts of these products are then used to calculate the percentage of carbon, hydrogen, and nitrogen in the original sample. Chlorine and sulfur content are determined by other methods, such as ion chromatography or titration after combustion.
The expected elemental composition of this compound is presented in the table below. While specific experimental results for this compound are not publicly available, a typical elemental analysis report would compare the theoretical percentages with the actual percentages found in a sample, with acceptable deviations generally being within ±0.4%.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 84.07 | 35.02% |
| Hydrogen | H | 1.01 | 7 | 7.07 | 2.94% |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 29.53% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.83% |
| Oxygen | O | 16.00 | 2 | 32.00 | 13.33% |
| Sulfur | S | 32.07 | 1 | 32.07 | 13.36% |
| Total | | | | 240.12 | 100.00% |
Chromatographic methods are indispensable for assessing the purity of organic compounds by separating the main component from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose. The choice between HPLC and GC depends on the volatility and thermal stability of the compound. Given that anilines can be amenable to both, either method could potentially be developed for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. For aniline derivatives, reverse-phase HPLC is a common approach. While a specific, validated HPLC method for this compound is not detailed in publicly accessible literature, a general method would involve the parameters outlined in the table below. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Table 2: Illustrative HPLC Parameters for the Analysis of Aromatic Amines
| Parameter | Description |
|---|---|
| Column | A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used for the separation of aromatic compounds. |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Detection | A UV detector is commonly used, with the wavelength set to a value where the analyte exhibits strong absorbance (e.g., 254 nm). |
| Temperature | The column is often maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times. |
| Injection Volume | Usually between 5 and 20 µL. |
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. For aniline derivatives, a capillary column with a non-polar or medium-polarity stationary phase is often employed. The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A general GC method for a compound like this compound would include the parameters described in the following table.
Table 3: General Gas Chromatography Parameters for the Analysis of Chlorinated Anilines
| Parameter | Description |
|---|---|
| Column | A fused silica capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a common choice. |
| Carrier Gas | An inert gas like helium or nitrogen is used as the carrier gas. |
| Injector Temperature | The injector temperature must be high enough to ensure complete vaporization of the sample without causing thermal degradation. |
| Oven Temperature Program | A temperature program is typically used, starting at a lower temperature and gradually increasing to a higher temperature to ensure the separation of compounds with different boiling points. |
| Detector | A Flame Ionization Detector (FID) is commonly used for organic compounds. For more definitive identification, a Mass Spectrometer (MS) can be used as the detector. |
| Injection Mode | Split or splitless injection can be used depending on the concentration of the sample. |
Theoretical and Computational Chemistry Studies on 4,5 Dichloro 2 Methanesulfonylaniline
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These calculations solve the time-independent Schrödinger equation, often using approximations to make it computationally feasible for complex molecules.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and ground-state properties of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. Using functionals like B3LYP or B3PW91 with basis sets such as 6-311++G(d,p), the geometry of 4,5-Dichloro-2-methanesulfonylaniline can be optimized to find its lowest energy conformation. nih.govnaturalspublishing.comresearchgate.net
This optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations are employed to determine crucial quantum chemical parameters. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Table 1: Representative Ground State Properties Calculable by DFT Note: The following data is illustrative of the output from a DFT calculation and is not based on published experimental results for this specific molecule.
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| Geometric Parameters | ||
| C-Cl Bond Length | The distance between a carbon atom on the aromatic ring and a chlorine atom. | 1.70 - 1.75 Å |
| S=O Bond Length | The distance between the sulfur atom and an oxygen atom in the sulfonyl group. | 1.45 - 1.50 Å |
| C-N Bond Length | The distance between the aromatic carbon and the nitrogen of the aniline (B41778) group. | 1.38 - 1.42 Å |
| C-N-H Bond Angle | The angle formed by a carbon, the nitrogen, and a hydrogen atom of the amine. | 110 - 115° |
| Electronic Properties | ||
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | 4.0 to 5.0 eV |
| Ionization Potential (I) | The energy required to remove an electron from the molecule. | 6.0 to 7.0 eV |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.5 to 2.5 eV |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer a higher level of theory compared to DFT. nih.gov While more computationally demanding, they provide more accurate calculations of electronic energies and properties by more explicitly accounting for electron correlation. nih.govmdpi.com These methods are often used to benchmark the results obtained from DFT calculations, ensuring the chosen functional is appropriate for the system. For a molecule like this compound, high-level ab initio calculations can provide definitive values for properties like ionization energy and electron affinity, which are crucial for understanding its behavior in electron transfer processes.
Spectroscopic Property Predictions
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the assignment of experimental signals and gain a deeper understanding of the molecule's vibrational and electronic properties. naturalspublishing.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. mdpi.com Computational chemistry can accurately predict ¹H and ¹³C NMR chemical shifts. github.io The typical workflow involves optimizing the molecular geometry at a DFT level, followed by a chemical shielding calculation using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com Functionals such as WP04 have been specifically developed to yield highly accurate proton chemical shifts. github.io
The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. Solvent effects, which can significantly influence chemical shifts, are often incorporated using a Polarizable Continuum Model (PCM). github.io These predictions can be crucial in assigning complex spectra or distinguishing between potential isomers.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. americanpharmaceuticalreview.com DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. nih.govnaturalspublishing.com These calculations, performed on the optimized geometry, predict the positions of absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. americanpharmaceuticalreview.comresearchgate.net
The output of these calculations includes not only the frequencies but also the corresponding IR intensities and Raman activities, which aids in assigning the character of each vibrational mode (e.g., stretching, bending, or torsional motions). nih.gov It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations, leading to better agreement with experimental data. nih.govnaturalspublishing.com
Table 2: Illustrative Predicted Vibrational Frequencies and Assignments Note: This table represents typical results from a vibrational frequency calculation and is for illustrative purposes.
| Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|
| 3450 | High | Low | N-H Asymmetric Stretch |
| 3360 | High | Low | N-H Symmetric Stretch |
| 3080 | Medium | High | Aromatic C-H Stretch |
| 1620 | High | Medium | N-H Scissoring |
| 1475 | High | High | Aromatic C=C Stretch |
| 1310 | Very High | Medium | SO₂ Asymmetric Stretch |
| 1150 | Very High | High | SO₂ Symmetric Stretch |
| 880 | High | Low | C-H Out-of-plane Bend |
| 750 | High | Medium | C-Cl Stretch |
| 560 | Medium | High | C-S Stretch |
Reactivity and Reaction Mechanism Modeling
Theoretical chemistry is a powerful tool for investigating the reactivity of molecules and elucidating complex reaction mechanisms. mdpi.comresearchgate.net By analyzing the electronic properties derived from DFT calculations, such as the distribution of HOMO/LUMO orbitals and MEP maps, potential sites for electrophilic or nucleophilic attack on this compound can be identified. mdpi.com
Computational modeling can map the entire potential energy surface (PES) for a proposed chemical reaction. mdpi.com This involves locating the structures of all reactants, intermediates, transition states, and products. Transition state theory is used to calculate the activation energies (energy barriers) for each step, which determines the kinetics of the reaction. mdpi.com By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be determined. For instance, modeling the reaction of this compound with an electrophile would involve calculating the energies of intermediates and transition states for substitution at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction.
Transition State Characterization and Reaction Pathway Elucidation
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification and characterization of transition states, which are critical for understanding reaction kinetics and mechanisms. For a molecule such as this compound, these studies can elucidate the pathways of its synthesis or subsequent reactions.
Detailed quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to model the geometric and energetic properties of reactants, products, and transition states. By locating the saddle point on the potential energy surface corresponding to the transition state, key information such as activation energy can be determined. This, in turn, provides a quantitative measure of the reaction rate.
Illustrative Reaction Coordinate for a Hypothetical Reaction
| Reaction Coordinate | Energy (kcal/mol) | Key Structural Features |
| Reactants | 0 | Isolated this compound and reactant |
| Transition State | 25 | Partially formed/broken bonds, specific bond angles |
| Intermediates | -5 | Short-lived, reactive species |
| Products | -20 | Final, stable molecules |
This table is for illustrative purposes only and does not represent actual experimental data.
Prediction of Regio- and Chemoselectivity
Many organic reactions can yield multiple products, and predicting the dominant product is a key challenge. Computational models are increasingly used to predict both regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group reacts). rsc.org For this compound, which possesses multiple potential reaction sites, these predictive tools are particularly valuable.
By calculating the energies of the different possible transition states leading to various products, the most favorable reaction pathway can be identified. The product formed via the lowest energy transition state is generally the one that is predominantly observed. Factors such as steric hindrance and electronic effects, which govern selectivity, can be quantitatively assessed using these computational approaches.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on the conformational flexibility and dynamics of a molecule like this compound.
These simulations can reveal the preferred three-dimensional structures of the molecule in different environments, such as in various solvents or interacting with a biological target. mdpi.com The results of MD simulations can be used to understand how the molecule's shape and flexibility influence its physical properties and biological activity.
Key Parameters from a Hypothetical MD Simulation
| Parameter | Value | Significance |
| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of conformations |
| Temperature | 300 K | Physiological temperature to mimic biological conditions |
| Solvent | Water | To simulate an aqueous environment |
| RMSD | 1.5 Å | Root Mean Square Deviation, indicating the stability of the molecule's conformation |
This table is for illustrative purposes only and does not represent actual experimental data.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comnih.gov These models are widely used in drug discovery and materials science to predict the activity and properties of new, untested compounds.
Descriptor Calculation and Correlation Studies
The first step in developing a QSAR or QSPR model is to calculate a set of molecular descriptors for a series of related compounds. orientjchem.org These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, and electronic properties. For derivatives of this compound, these descriptors could include molecular weight, logP (a measure of lipophilicity), and various quantum chemically calculated electronic parameters.
Once the descriptors are calculated, statistical methods are used to find a correlation between a particular descriptor or a combination of descriptors and the measured activity or property. This correlation is then expressed as a mathematical equation, which constitutes the QSAR or QSPR model.
Predictive Modeling for Analogues
A well-validated QSAR or QSPR model can be used to predict the activity or properties of new analogues of this compound before they are synthesized. scilit.com This predictive capability is highly valuable as it can help to prioritize the synthesis of compounds with desired characteristics, thereby saving time and resources.
The reliability of these predictions depends on the quality of the model and whether the new compounds fall within the model's applicability domain. mdpi.com Therefore, careful validation of the QSAR/QSPR model is crucial before it is used for predictive purposes.
Research Applications of 4,5 Dichloro 2 Methanesulfonylaniline in Organic Synthesis
Role as a Key Intermediate in Multi-step Syntheses
Substituted anilines are fundamental building blocks in the synthesis of a wide array of complex organic molecules. The specific substitution pattern of 4,5-dichloro-2-methanesulfonylaniline suggests its potential as a specialized intermediate where precise control over regioselectivity and electronic properties is required.
Precursor in Agrochemical Synthesis (e.g., Herbicides, Insecticides)
While direct evidence for the use of this compound in the synthesis of major commercial herbicides like diclosulam (B129774) or florasulam (B129761) is not found in the reviewed literature, the structural motif of dichlorinated anilines is prevalent in the agrochemical industry. For instance, the synthesis of diclosulam, a triazolopyrimidine sulfonamide herbicide, utilizes 2,6-dichloroaniline (B118687) as a key starting material. The synthesis involves the condensation of 2,6-dichloroaniline with 2-(chlorosulfonyl)-7-fluoro-5-ethoxy mdpi.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine.
The general synthetic approach for triazolopyrimidine sulfonamide herbicides, where a substituted aniline (B41778) is coupled with a sulfonyl chloride derivative of a heterocyclic core, suggests a potential, albeit not explicitly documented, application for this compound in the development of new agrochemicals. The specific substitution pattern might be explored to create novel herbicides or insecticides with different efficacy, selectivity, or environmental profiles.
Table 1: Comparison of Aniline Precursors in Herbicide Synthesis
| Compound | Herbicide | Key Synthetic Step |
|---|---|---|
| 2,6-Dichloroaniline | Diclosulam | Condensation with a triazolopyrimidine sulfonyl chloride |
| 2,6-Difluoroaniline | Florasulam | Reaction with a triazolopyrimidine sulfonyl chloride |
| This compound | (Potential for novel agrochemicals) | (Hypothesized condensation with heterocyclic sulfonyl chlorides) |
Building Block for Pharmaceutical Intermediates
Chlorinated and sulfonated organic compounds are of significant interest in medicinal chemistry. The presence of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. The sulfonamide group, which can be formed from a sulfonylaniline, is a well-known pharmacophore present in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.
Given its structure, this compound could serve as a precursor for the synthesis of novel pharmaceutical intermediates. The amino group can be readily derivatized to form amides, sulfonamides, or other nitrogen-containing functional groups, while the aromatic ring can participate in various coupling reactions to build more complex molecular scaffolds. The specific arrangement of the chloro and methanesulfonyl substituents could be exploited to fine-tune the electronic properties and three-dimensional shape of a drug candidate, potentially leading to improved potency and selectivity.
Derivatization for Functional Material Development
Aniline and its derivatives are important monomers in the synthesis of conducting polymers and have been used in the development of various functional materials, including dyes. The derivatization of this compound could lead to the creation of novel materials with tailored properties.
For example, dichlorinated aniline derivatives are used in the synthesis of azo dyes. The diazotization of the amino group of this compound, followed by coupling with a suitable aromatic compound, could yield novel azo dyes. The presence of the methanesulfonyl and chloro groups would be expected to influence the color and fastness properties of the resulting dye.
Furthermore, sulfonated anilines can be polymerized to form self-doped conducting polymers. While the methanesulfonyl group in this compound is not a sulfonic acid group, its strong electron-withdrawing nature would significantly impact the electronic properties of the corresponding polymer. Research into the polymerization of this specific aniline could reveal novel materials with interesting optical or electronic properties for applications in sensors, coatings, or electronic devices.
Exploitation in Heterocyclic Compound Synthesis
Aniline derivatives are versatile starting materials for the synthesis of a wide range of heterocyclic compounds. The amino group and the adjacent aromatic carbon atoms can participate in various cyclization reactions to form rings containing nitrogen and potentially other heteroatoms.
One potential application of this compound is in the synthesis of substituted benzimidazoles. Benzimidazoles are an important class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. While this compound is not an o-phenylenediamine, it could potentially be converted into one through further functionalization. Alternatively, other synthetic routes to heterocyclic systems could leverage the specific reactivity of this substituted aniline. For example, the reaction of dichlorinated anilines with other reagents can lead to the formation of quinolines, quinoxalines, and other fused heterocyclic systems. The methanesulfonyl group could act as a directing group or be retained in the final product to modulate its biological activity.
Chiral Resolution and Asymmetric Synthesis (if applicable)
The molecule this compound itself is not chiral. However, it could be used as a starting material in asymmetric syntheses to produce chiral molecules. The amino group could be derivatized with a chiral auxiliary, which could then direct the stereoselective introduction of new stereocenters.
Furthermore, if a racemic mixture of a derivative of this compound were synthesized, chiral resolution could be achieved using techniques such as chiral high-performance liquid chromatography (HPLC). The separation of enantiomers of chiral sulfonamides and anilines has been successfully demonstrated using various chiral stationary phases. The presence of the polar methanesulfonyl group and the aromatic ring in derivatives of this compound would make them amenable to separation by chiral HPLC, allowing for the isolation of enantiomerically pure compounds for further study, for example, in the context of developing single-enantiomer drugs. The use of acidic additives in the mobile phase has been shown to be beneficial for the chiral separation of basic compounds like anilines on polysaccharide-based chiral stationary phases. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Diclosulam |
| Florasulam |
| 2,6-Dichloroaniline |
| 2,6-Difluoroaniline |
Future Perspectives and Advanced Methodological Developments in 4,5 Dichloro 2 Methanesulfonylaniline Research
Novel Catalytic Systems for Efficient Synthesis
The development of advanced catalytic systems is pivotal for the efficient and sustainable synthesis of 4,5-dichloro-2-methanesulfonylaniline. Research is increasingly focused on moving away from stoichiometric reagents and harsh conditions towards more elegant catalytic solutions. Novel catalysts are being explored to improve yield, selectivity, and environmental footprint.
One area of significant interest is the use of heterogeneous catalysts . For instance, biomass-derived copper catalysts have been shown to be effective in the sulfonylation of aniline (B41778) derivatives. These catalysts can be easily recovered and recycled multiple times without a significant loss in activity, offering both economic and environmental benefits. mdpi.com The use of such recyclable catalysts aligns with the principles of green chemistry by minimizing waste and energy consumption. mdpi.com
Palladium and platinum-based catalysts are also being investigated for various transformations in organic synthesis, including C-H activation and cross-coupling reactions that could be applied to the synthesis of complex aniline derivatives. nih.gov The design of new ligands and chelating agents is crucial for modulating the activity and selectivity of these metal catalysts. nih.gov Furthermore, copper-catalyzed systems , often in conjunction with co-catalysts, have demonstrated efficacy in the synthesis of nitrogen-containing heterocyclic compounds and could be adapted for the specific substitution patterns required for this compound. beilstein-journals.org
The development of ionic liquids as catalytic systems is another promising avenue. Imidazolium sulfonates, for example, have been used as environmentally friendly catalysts in multicomponent reactions to synthesize biologically active compounds. nih.gov These ionic liquids can act as both the catalyst and the reaction medium, simplifying the process and potentially improving reaction rates and yields. nih.gov
| Catalyst Type | Example | Key Advantages |
| Heterogeneous | Biomass-derived copper (CuxOy@CS-400) | Recyclable, environmentally friendly, moderate to good yields at room temperature. mdpi.com |
| Homogeneous | Palladium/Platinum complexes | High catalytic activity for C-H functionalization and cross-coupling. nih.gov |
| Homogeneous | Copper-iodide (CuI) with co-catalyst | Effective for domino reactions in the synthesis of N-heterocycles. beilstein-journals.org |
| Ionic Liquids | Imidazolium sulfonates | Dual role as catalyst and solvent, green reaction medium. nih.gov |
Continuous Flow Chemistry and Microreactor Technologies
Continuous flow chemistry and microreactor technologies are transforming the landscape of chemical synthesis, offering significant advantages over traditional batch processing for the production of specialty chemicals like this compound. These technologies enable precise control over reaction parameters, enhanced safety, and improved scalability.
The use of mesofluidic flow reactors allows for the automated synthesis of complex molecules in gram quantities. durham.ac.ukcapes.gov.br These systems can be configured with columns of solid-supported reagents and catalysts, enabling multi-step syntheses to be performed in a continuous and automated fashion. durham.ac.uk This approach significantly reduces manual handling and purification steps, leading to higher efficiency and purity. durham.ac.uk
Continuous flow systems are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volumes within the microreactors minimize safety risks. rsc.org For example, the synthesis of sulfonyl chlorides, which can be a hazardous process in batch, has been successfully and safely performed in a continuous flow setup. rsc.org The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, preventing thermal runaways and improving reaction control. rsc.org
Advanced In Situ Spectroscopic Monitoring of Reactions
The implementation of advanced in situ spectroscopic techniques is crucial for gaining a deeper understanding of reaction kinetics and mechanisms in the synthesis of this compound. These process analytical technologies (PAT) provide real-time data, enabling more precise control and optimization of chemical processes.
Fourier-transform infrared spectroscopy (FTIR) is a powerful tool for monitoring the concentration of reactants, intermediates, and products throughout a reaction. Attenuated total reflectance (ATR)-FTIR probes can be directly immersed in the reaction mixture, providing continuous data without the need for sampling. researchgate.net This has been demonstrated in the in-situ synthesis of polyaniline, where FTIR was used to confirm the formation of the desired product. researchgate.net
Reflection absorption infrared spectroscopy (RAIRS) is another valuable technique for studying surface reactions, particularly in the context of catalysis and area-selective deposition processes. aip.org RAIRS can provide information on the adsorption and reaction of molecules on a catalyst surface, which is essential for understanding and optimizing heterogeneous catalytic reactions. aip.org
The combination of spectroscopic techniques with other analytical methods, such as X-ray photoelectron spectroscopy (XPS) , can provide a comprehensive understanding of the chemical transformations occurring during a reaction. aip.org These in situ monitoring techniques are invaluable for developing robust and efficient synthetic processes for specialty chemicals.
Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design
Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools in chemical synthesis, offering the potential to accelerate the discovery and optimization of synthetic routes and the design of molecules with desired properties. researchgate.net
For the synthesis of this compound, computer-aided synthesis design (CASD) programs that utilize ML algorithms can predict potential reaction pathways and retrosynthetic routes. rsc.org These tools can analyze vast databases of chemical reactions to suggest novel and efficient synthetic strategies that may not be obvious to a human chemist. rsc.org
Supramolecular Chemistry and Crystal Engineering of Derivatives
Supramolecular chemistry and crystal engineering offer powerful strategies for designing derivatives of this compound with tailored solid-state properties. By controlling the non-covalent interactions between molecules, it is possible to create new crystalline materials with unique structures and functions. researchgate.net
The presence of hydrogen bond donors (N-H) and acceptors (sulfonyl oxygens), as well as halogen atoms (chlorine), in the structure of this compound and its derivatives provides a rich platform for supramolecular assembly. Hydrogen bonds and halogen bonds are key directional interactions that can be used to guide the formation of specific crystal packing arrangements. nih.govacs.org The predictability and directionality of these interactions are fundamental to the rational design of cocrystals. nih.gov
The sulfonate group, in particular, is a versatile functional group in supramolecular chemistry, capable of participating in a variety of coordination and hydrogen bonding interactions. researchgate.net By combining derivatives of this compound with other molecular components, it is possible to construct multi-component crystals with desired properties, such as modified solubility, stability, or photochemical reactivity. nih.gov
The study of perhalogenated anilines as bifunctional donors of both hydrogen and halogen bonds has demonstrated the potential for creating complex supramolecular architectures. nih.govacs.org These principles can be applied to the design of novel materials based on this compound, opening up new possibilities in areas such as pharmaceuticals and materials science. researchgate.net
Q & A
Q. How can isotopic labeling (e.g., deuterated analogs) elucidate metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
